molecular formula C10H14N2O3 B2487460 N-[2-(morpholin-4-yl)-2-oxoethyl]but-2-ynamide CAS No. 2097867-64-4

N-[2-(morpholin-4-yl)-2-oxoethyl]but-2-ynamide

Cat. No.: B2487460
CAS No.: 2097867-64-4
M. Wt: 210.233
InChI Key: UGTUBNXCDKLRLO-UHFFFAOYSA-N
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Description

N-[2-(morpholin-4-yl)-2-oxoethyl]but-2-ynamide is a chemical compound with a unique structure that includes a morpholine ring, an oxoethyl group, and a but-2-ynamide moiety

Mechanism of Action

    Target of Action

    This compound targets the D1 protein of photosystem-II (PS-II) in Phalaris minor, a major weed of wheat crop .

    Mode of Action

    The compound binds at the QB binding site of the D1 protein of PS-II, which blocks the electron transfer in photosynthesis .

    Biochemical Pathways

    The blocking of electron transfer in photosynthesis disrupts the energy production in the plant cells, leading to the death of the weed .

    Pharmacokinetics

    The compound was found to have a higher binding affinity and inhibition constant than the reference ligand molecule .

    Result of Action

    The compound has shown herbicidal activity against Phalaris minor, comparable to the reference herbicide isoproturon .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)-2-oxoethyl]but-2-ynamide typically involves the reaction of morpholine with an appropriate acylating agent to introduce the oxoethyl group, followed by the addition of a but-2-ynamide moiety. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)-2-oxoethyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the oxoethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

N-[2-(morpholin-4-yl)-2-oxoethyl]but-2-ynamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(morpholin-4-yl)-2-oxoethyl]prop-2-ynamide: A similar compound with a prop-2-ynamide moiety instead of but-2-ynamide.

    4-(2-Morpholin-4-yl-2-oxoethoxy)aniline: Another related compound with a different functional group attached to the morpholine ring.

Uniqueness

N-[2-(morpholin-4-yl)-2-oxoethyl]but-2-ynamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in scientific research.

Properties

IUPAC Name

N-(2-morpholin-4-yl-2-oxoethyl)but-2-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-2-3-9(13)11-8-10(14)12-4-6-15-7-5-12/h4-8H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTUBNXCDKLRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC(=O)N1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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